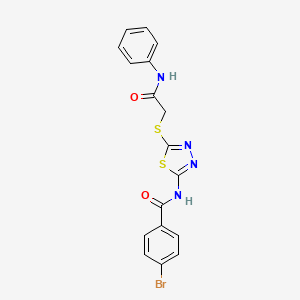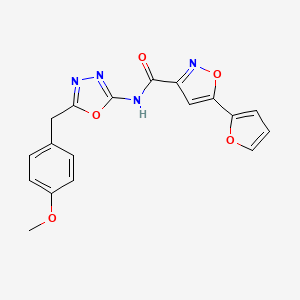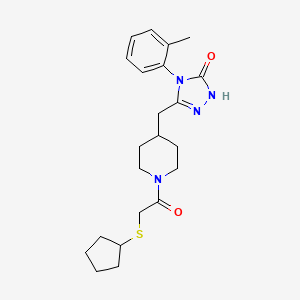
4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of benzamide with a thiadiazole scaffold. Benzamide derivatives are known for their biological properties, including anticancer activity. The thiadiazole ring is a heterocyclic compound containing sulfur and nitrogen, which is often used in medicinal chemistry due to its therapeutic potential.
Synthesis Analysis
The synthesis of benzamide derivatives with a thiadiazole scaffold can be achieved through various methods. For instance, Schiff's bases containing thiadiazole and benzamide groups can be synthesized using microwave-assisted, solvent-free methods, which are considered to be more environmentally friendly and efficient . The synthesis typically involves the cyclization of thioureas or thioamides with bromoacetone or α-bromo ketones in the presence of a base, such as triethylamine or acetophenone . These methods result in the formation of various substituted benzamides, which can be further modified to enhance their biological activity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques provide detailed information about the functional groups present in the compound and the overall molecular architecture, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Benzamide derivatives with a thiadiazole ring can undergo various chemical reactions, depending on the substituents present on the thiadiazole and benzamide moieties. The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities. For example, the bromo group in the compound can be used for further substitution reactions to introduce different pharmacophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the presence of the thiadiazole ring and the substituents attached to it. These properties are important for determining the compound's suitability as a drug candidate, including its pharmacokinetics and pharmacodynamics. Computational studies, such as ADMET predictions, can provide insights into the oral drug-like behavior of these compounds .
科学的研究の応用
Chemical Synthesis and Characterization
Chemical synthesis techniques have been developed to create derivatives related to "4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide", demonstrating the compound's role in advancing heterocyclic chemistry. For instance, unexpected reactions of benzothioamide derivatives with 2‐aryl‐2‐bromoacetonitriles resulted in the formation of 1,2,4-thiadiazoles under certain conditions, showcasing the compound's utility in synthetic organic chemistry and the potential for creating novel molecules with unique properties (Boeini & Mobin, 2011).
Antimicrobial Activity
The antimicrobial potential of compounds structurally related to "this compound" has been a subject of research. These compounds have been synthesized and tested against various gram-positive and gram-negative bacteria, showing promising results. For example, a study synthesized 2′-(substituted)benzylidene hydrazino-5-arylamino-1,3,4-thiadiazoles and evaluated their antimicrobial activity, illustrating the compound's relevance in the development of new antimicrobial agents (Burghate et al., 2007).
Advanced Material Science
The compound's derivatives have also been investigated for their potential applications in material science, such as in the synthesis of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives. These compounds have been characterized by various spectroscopic methods, indicating their potential utility in the development of new materials with specific optical or electronic properties (Hossaini et al., 2017).
特性
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O2S2/c18-12-8-6-11(7-9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQIPYOBMHKEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)


![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)
![2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549007.png)


![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)
![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)
![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)